molecular formula C10H12BrN3 B14214109 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-

Cat. No.: B14214109
M. Wt: 254.13 g/mol
InChI Key: DECHZASAHAQFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 5-position and a dimethylamino group attached to the methanamine moiety

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- typically involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- involves inhibition of FGFRs. Upon binding to FGFRs, the compound prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and survival in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- can be compared with other pyrrolopyridine derivatives:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(5-bromopyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12BrN3/c1-13(2)7-14-4-3-8-5-9(11)6-12-10(8)14/h3-6H,7H2,1-2H3

InChI Key

DECHZASAHAQFBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.